1-(Cyclopentylmethyl)hydrazine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(Cyclopentylmethyl)hydrazine dihydrochloride typically involves the reaction of cyclopentylmethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-(Cyclopentylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other nitrogen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(Cyclopentylmethyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as targeting specific enzymes or receptors, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(Cyclopentylmethyl)hydrazine dihydrochloride can be compared to other hydrazine derivatives, such as:
Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
Methylhydrazine: Utilized in rocket propellants and chemical synthesis.
Biological Activity
1-(Cyclopentylmethyl)hydrazine dihydrochloride is a hydrazine derivative characterized by its unique cyclopentyl group, which may influence its biological activity and solubility. With the molecular formula C6H16Cl2N2 and a molecular weight of approximately 187.11 g/mol, this compound is soluble in water due to its hydrochloride form, making it suitable for various biochemical applications, particularly in proteomics and medicinal chemistry .
Biological Properties
Hydrazine compounds have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be understood in the context of its structural similarities to other hydrazines and hydrazones.
Antimicrobial Activity
Hydrazines have also demonstrated antimicrobial effects. A review highlighted that various hydrazone derivatives possess activity against bacterial and fungal strains, which may be relevant for this compound . The specific mechanisms often involve the disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
The following table summarizes key findings related to the biological activities of hydrazines, including analogs of this compound:
The biological activity of hydrazines often involves the following mechanisms:
- Nucleophilic attack : The nitrogen atoms in hydrazines are nucleophilic, allowing them to interact with electrophilic centers in biological molecules.
- Formation of reactive intermediates : Hydrazines can form reactive species that may lead to oxidative stress in cells, contributing to their cytotoxic effects.
- Inhibition of enzymes : Some studies have indicated that hydrazines can inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
Safety and Toxicity
While exploring the biological activities of hydrazines, it is crucial to consider their toxicity. Hydrazines are known to be acutely toxic and can produce adverse effects on the liver and kidneys. Occupational exposure has been linked to skin sensitization and dermatitis . Therefore, handling these compounds requires stringent safety measures.
Properties
IUPAC Name |
cyclopentylmethylhydrazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-8-5-6-3-1-2-4-6;;/h6,8H,1-5,7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMYQEHOOYXDHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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